1-Bromo-2-(2-bromo-1-fluoroethyl)benzene

Catalog No.
S14451800
CAS No.
M.F
C8H7Br2F
M. Wt
281.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-(2-bromo-1-fluoroethyl)benzene

Product Name

1-Bromo-2-(2-bromo-1-fluoroethyl)benzene

IUPAC Name

1-bromo-2-(2-bromo-1-fluoroethyl)benzene

Molecular Formula

C8H7Br2F

Molecular Weight

281.95 g/mol

InChI

InChI=1S/C8H7Br2F/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8H,5H2

InChI Key

SYHFLJXLJPUOQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CBr)F)Br

1-Bromo-2-(2-bromo-1-fluoroethyl)benzene is an organic compound characterized by its molecular formula C8H7Br2F\text{C}_8\text{H}_7\text{Br}_2\text{F}. This compound features a benzene ring substituted with a bromo group at the 1-position and a 2-bromo-1-fluoroethyl group at the 2-position. Its unique structure contributes to its significance in various chemical syntheses and research applications. The presence of both bromine and fluorine atoms enhances its reactivity, making it a valuable intermediate in organic chemistry.

  • Substitution Reactions: The bromine and fluorine substituents can be replaced by other nucleophiles through nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can be oxidized or reduced, allowing for the formation of various derivatives.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to create more complex organic molecules.

Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide for substitution, potassium permanganate or chromium trioxide for oxidation, and lithium aluminum hydride or sodium borohydride for reduction.

The synthesis of 1-Bromo-2-(2-bromo-1-fluoroethyl)benzene generally involves two main steps:

  • Bromination: Starting from ethylbenzene, bromination is performed using bromine in the presence of a catalyst like iron(III) bromide to yield a bromo-substituted ethylbenzene derivative.
  • Fluorination: The bromo-substituted compound is then treated with a fluorinating agent, such as hydrogen fluoride or fluorine gas, to introduce the fluorine atom at the desired position .

These methods can be optimized for industrial production through continuous flow reactors and automated systems to enhance yield and purity.

1-Bromo-2-(2-bromo-1-fluoroethyl)benzene has several applications in various fields:

  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biochemical Studies: Utilized in studying biochemical pathways involving halogenated compounds.
  • Pharmaceutical Development: Investigated for potential applications in drug discovery and development due to its unique reactivity profile.
  • Industrial Uses: Employed in producing specialty chemicals with unique properties .

Several compounds share structural similarities with 1-Bromo-2-(2-bromo-1-fluoroethyl)benzene. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1-Bromo-4-fluorobenzeneA benzene derivative with a bromine atom at the first position and fluorine at paraLacks the additional bromoethyl group
1-Bromo-3-(2-bromo-1-fluoroethyl)benzeneSimilar structure but with the bromoethyl group at the third positionDifferent substitution pattern on the benzene ring
(1-Bromo-2,2,2-trifluoroethyl)benzeneContains a trifluoromethyl group instead of a single fluorine atomIncreased electronegativity due to multiple fluorine atoms
1-Bromo-4-(2-fluoroethoxy)benzeneContains an ethoxy group instead of an ethyl groupDifferent functional group affecting reactivity

These comparisons highlight how variations in halogenation and substitution patterns can significantly influence the chemical properties and reactivity of similar compounds .

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

281.88780 g/mol

Monoisotopic Mass

279.88985 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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